methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-prop-2-ynoxyethoxy)phenyl]propanoate
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Overview
Description
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-prop-2-ynoxyethoxy)phenyl]propanoate is a bifunctional reagent commonly used in peptide chemistry and drug development. This compound consists of a propargyl group, a short polyethylene glycol (PEG) linker, a Boc-protected amine group, and a tyrosine methyl ester group . Its unique structure allows it to be used in various bioconjugation and drug delivery applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-prop-2-ynoxyethoxy)phenyl]propanoate typically involves the following steps:
Propargylation: Introduction of the propargyl group into the molecule.
PEGylation: Attachment of the polyethylene glycol (PEG) linker.
Boc Protection: Protection of the amine group with a Boc (tert-butoxycarbonyl) group.
Esterification: Formation of the tyrosine methyl ester group.
The reaction conditions often involve the use of copper catalysts for the click chemistry reactions and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimized reaction conditions, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-prop-2-ynoxyethoxy)phenyl]propanoate undergoes several types of chemical reactions, including:
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Substitution Reactions: Nucleophilic substitution reactions involving the propargyl group.
Deprotection Reactions: Removal of the Boc protecting group under acidic conditions
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Acidic Conditions: Used for deprotection of the Boc group.
Nucleophiles: Used in substitution reactions
Major Products
The major products formed from these reactions include various bioconjugates and modified peptides, which are used in drug development and other applications .
Scientific Research Applications
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-prop-2-ynoxyethoxy)phenyl]propanoate has a wide range of scientific research applications, including:
Peptide Chemistry: Used for the synthesis of peptide conjugates.
Drug Development: Used for the modification of drug molecules to improve their solubility and bioavailability.
Bioconjugation: Used for the attachment of various biomolecules, such as fluorophores and proteins.
Chemical Biology: Used in the study of protein-protein interactions and other biological processes
Mechanism of Action
The mechanism of action of methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-prop-2-ynoxyethoxy)phenyl]propanoate involves its ability to undergo click chemistry reactions, which allows it to form stable triazole linkages with azide-containing molecules. This property makes it a valuable tool for bioconjugation and drug delivery applications. The PEG linker provides hydrophilicity, improving the solubility and stability of the conjugated molecules .
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG1-NHS Ester: Another bifunctional reagent used in bioconjugation.
Propargyl-PEG1-Amine: Used for the modification of biomolecules.
Propargyl-PEG1-Carboxylic Acid: Used in peptide synthesis and drug development
Uniqueness
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-prop-2-ynoxyethoxy)phenyl]propanoate is unique due to its combination of a propargyl group, PEG linker, Boc-protected amine group, and tyrosine methyl ester group. This unique structure allows it to be used in a wide range of applications, from peptide chemistry to drug development .
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-prop-2-ynoxyethoxy)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO6/c1-6-11-25-12-13-26-16-9-7-15(8-10-16)14-17(18(22)24-5)21-19(23)27-20(2,3)4/h1,7-10,17H,11-14H2,2-5H3,(H,21,23)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUOFGMUAMCRQW-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCOCC#C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCOCC#C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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